Product packaging for 4-(3-Hydroxyphenyl)-2-butanone(Cat. No.:)

4-(3-Hydroxyphenyl)-2-butanone

Cat. No.: B7903526
M. Wt: 164.20 g/mol
InChI Key: XCXFXAGXNTXUPU-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Butanone Derivatives

4-(3-Hydroxyphenyl)-2-butanone belongs to the family of butanone derivatives, which are organic compounds characterized by a four-carbon chain with a ketone functional group. The parent compound, butanone, also known as methyl ethyl ketone (MEK), is a widely used industrial solvent. nih.gov However, the addition of a hydroxyphenyl group dramatically alters the molecule's properties and potential applications.

The position of the hydroxyl group on the phenyl ring is a critical determinant of the compound's characteristics. This compound is a structural isomer of the more widely known 4-(4-hydroxyphenyl)-2-butanone (B135659), commonly referred to as raspberry ketone. hmdb.ca While sharing the same molecular formula, the shift of the hydroxyl group from the para (4-position) to the meta (3-position) results in different electronic properties and biological interactions.

Other notable butanone derivatives include Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), a key flavor component of ginger, and various synthetic derivatives explored for applications ranging from agriculture to pharmaceuticals. nih.govnih.gov The study of this compound is thus situated within a rich landscape of structurally related compounds, each with its unique profile.

Significance and Research Imperatives for this compound

The primary impetus for research into this compound stems from its potential biological activity. Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, including HeLa and MCF-7, with IC50 values in the micromolar range. This finding alone warrants further investigation into its mechanism of action and potential as a lead compound in oncological research.

Furthermore, as an isomer of raspberry ketone, a popular ingredient in cosmetics and food flavorings, understanding the properties of the 3-hydroxy isomer is crucial for comparative studies. hpa.gov.tw Such research can elucidate the structure-activity relationships within this class of compounds, potentially leading to the development of new molecules with enhanced or novel functionalities. The compound has also been identified in medicinal orchids, suggesting a potential role in traditional therapies that merits scientific exploration.

The synthesis of this compound and its derivatives is another significant area of research. Developing efficient and stereoselective synthetic routes is essential for producing the quantities needed for further study and potential commercial applications. Methodologies being explored include adaptations of condensation reactions used for similar molecules and enzymatic approaches aiming for higher yields and stereospecificity.

Current Research Landscape and Knowledge Gaps for the 3-Hydroxyphenyl Isomer

The current research landscape for this compound is significantly less developed than that of its 4-hydroxy counterpart, raspberry ketone. While raspberry ketone has been extensively studied for its aroma, metabolic effects, and use as a flavor and fragrance agent, research on the 3-hydroxy isomer is in its nascent stages. hpa.gov.twnih.govnih.govnih.gov

A significant knowledge gap exists regarding the comprehensive biological profile of this compound. While initial cytotoxic data is promising, further studies are needed to understand its effects on a wider range of cell types, its metabolic fate in biological systems, and its potential for other pharmacological activities. The metabolism of the 4-hydroxy isomer has been studied in various species, providing a framework for investigating the metabolic pathways of the 3-hydroxy isomer, which may differ due to the altered position of the hydroxyl group. nih.gov

Another area requiring more in-depth research is the compound's chemical synthesis and characterization. While general synthetic strategies for 4-aryl-2-butanones exist, optimizing these for the 3-hydroxyphenyl variant to improve yield and purity is an ongoing challenge. Detailed analytical data, including comprehensive NMR, IR, and mass spectrometry studies, are essential for unambiguous identification and for distinguishing it from its isomers. Although some characteristic spectral data has been noted, such as the expected IR stretches for the hydroxyl and ketone groups and the meta-substitution pattern in 1H NMR, a more extensive public database of this information would benefit the research community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B7903526 4-(3-Hydroxyphenyl)-2-butanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXFXAGXNTXUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Hydroxyphenyl 2 Butanone

Chemical Synthesis Approaches

The chemical synthesis of phenolic butanones can be approached through various classical and modern organic reactions. The primary challenge in synthesizing the 3-hydroxy isomer lies in achieving meta-selectivity, as the hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution reactions like the Friedel-Crafts reaction.

Conventional Multistep Reaction Pathways

Conventional syntheses typically involve sequential reactions to build the target molecule. For 4-(3-hydroxyphenyl)-2-butanone, a plausible multistep pathway would likely start from a precursor already containing the meta-substituted pattern, thereby circumventing the regioselectivity issue associated with direct functionalization of phenol (B47542).

A hypothetical multistep route could involve:

Starting Material Selection : A suitable starting material would be 3-hydroxy-phenylacetic acid or its corresponding aldehyde, 3-hydroxybenzaldehyde (B18108).

Carbon Chain Extension :

From 3-hydroxyphenylacetic acid, one could envision a reaction with an organometallic reagent like methyllithium, followed by careful oxidation.

Starting with 3-hydroxybenzaldehyde, an aldol (B89426) condensation with acetone (B3395972) would yield 4-(3-hydroxyphenyl)but-3-en-2-one (B8764903).

Reduction : The unsaturated intermediate, 4-(3-hydroxyphenyl)but-3-en-2-one, could then be selectively hydrogenated to saturate the carbon-carbon double bond, yielding the final product. This selective reduction is a common final step in the synthesis of the para-isomer.

StepProposed ReactionStarting MaterialKey ReagentsIntermediate/ProductRationale
1Aldol Condensation3-HydroxybenzaldehydeAcetone, NaOH (aq)4-(3-hydroxyphenyl)but-3-en-2-oneForms the carbon backbone of the target molecule.
2Selective Hydrogenation4-(3-hydroxyphenyl)but-3-en-2-oneH₂, Pd/C or other catalystThis compoundReduces the double bond without affecting the ketone or aromatic ring.

Novel One-Pot Synthesis Strategies

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. For the para-isomer, one-pot methods combining aldol condensation and subsequent hydrogenation have been developed. researchgate.net A similar strategy could theoretically be applied to the meta-isomer.

Such a process would involve reacting 3-hydroxybenzaldehyde with acetone in the presence of a bifunctional catalyst. The catalyst would need basic sites to facilitate the initial aldol condensation and metal sites (e.g., Palladium) to catalyze the subsequent in-situ hydrogenation of the resulting α,β-unsaturated ketone. researchgate.net

Catalytic Systems in Organic Synthesis of Phenolic Butanones

Catalysis is central to the synthesis of phenolic butanones, primarily in Friedel-Crafts reactions and hydrogenation steps.

Friedel-Crafts Alkylation: A direct approach to synthesizing phenolic butanones is the Friedel-Crafts alkylation of a phenol with a suitable four-carbon electrophile, such as 4-hydroxy-2-butanone (B42824) or methyl vinyl ketone. google.comgoogle.com However, this method poses a significant challenge for the synthesis of the meta-isomer. The hydroxyl group's strong ortho-, para-directing influence would lead to a mixture of 4-(2-hydroxyphenyl)-2-butanone and 4-(4-hydroxyphenyl)-2-butanone (B135659), with negligible formation of the desired 3-hydroxy product. To achieve meta-selectivity, a different starting material, such as resorcinol (B1680541) (1,3-dihydroxybenzene), might be considered, although this could lead to other regiochemical complexities. ias.ac.intandfonline.com

Catalysts Used in Phenolic Butanone Synthesis:

Acid Catalysts : Traditional Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄, HF) are used for Friedel-Crafts reactions. google.com Solid acid catalysts, such as acid-activated montmorillonite (B579905) clays (B1170129) and zeolites, have been developed as more environmentally friendly alternatives, offering high selectivity for the para-isomer. google.com

Hydrogenation Catalysts : Palladium on carbon (Pd/C) is a standard catalyst for the reduction of the carbon-carbon double bond in the unsaturated intermediate formed during aldol condensation routes.

Catalyst TypeReactionExampleRelevance to 3-Hydroxy Isomer
Lewis/Brønsted AcidsFriedel-Crafts Alkylation/AcylationAlCl₃, H₂SO₄, HFDirect alkylation of phenol is unsuitable due to ortho-, para-direction. Would require a meta-directing group or a different starting material.
Solid AcidsFriedel-Crafts AlkylationAcid-activated clays, ZeolitesDeveloped for high para-selectivity; not suitable for direct meta-synthesis from phenol.
Transition MetalsHydrogenationPd/CApplicable for the reduction of 4-(3-hydroxyphenyl)but-3-en-2-one in a multistep pathway.

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic production of the para-isomer, Raspberry Ketone, is well-established and involves a specific biosynthetic pathway.

Enzymatic Cascade Reactions for this compound

In nature, Raspberry Ketone (the 4-hydroxy isomer) is synthesized via the phenylpropanoid pathway. The key steps involve the condensation of p-coumaroyl-CoA with malonyl-CoA, catalyzed by benzalacetone synthase (BAS), to form 4-(4-hydroxyphenyl)but-3-en-2-one. This intermediate is then reduced by a reductase enzyme to yield the final product. sciencemadness.org

There is currently no known analogous biosynthetic pathway or enzymatic cascade reported in the literature for the synthesis of this compound. The enzymes identified in the Raspberry Ketone pathway are highly specific to the para-hydroxy substituted precursor, which originates from the amino acid L-tyrosine. A corresponding pathway for the meta-isomer would require a different set of enzymes capable of recognizing and processing a meta-hydroxylated precursor, which has not been described.

The development of a chemoenzymatic route would likely require the de novo design or discovery of enzymes with altered substrate specificity, a significant undertaking in the field of enzyme engineering. A hypothetical biocatalytic cascade could mirror the chemical aldol condensation route, using an engineered aldolase (B8822740) to condense 3-hydroxybenzaldehyde with acetone, followed by an enzymatic reduction catalyzed by an enoate reductase.

Whole-Cell Bioconversion Systems

Whole-cell bioconversion utilizes intact microbial cells (such as bacteria or yeast) as catalysts to perform desired chemical transformations. This approach is often favored for its cost-effectiveness, as it avoids the need for complex enzyme purification and can internally regenerate necessary cofactors.

A review of current scientific literature reveals a lack of documented studies specifically employing whole-cell bioconversion systems for the synthesis of this compound. Research in this area has been overwhelmingly directed towards the production of raspberry ketone (the 4-hydroxy isomer). For that compound, engineered strains of Escherichia coli and yeast have been developed to convert precursors like p-coumaric acid or glucose into the final product. researchgate.netnih.govnih.gov

Theoretically, a similar biosynthetic pathway could be envisioned for the 3-hydroxy isomer, starting from a precursor like m-coumaric acid. However, the development of such a whole-cell biocatalyst would require:

Identifying or engineering a suite of enzymes (e.g., ligases, synthases, and reductases) that are active towards the meta-substituted substrate.

Assembling these enzymes into a functional pathway within a suitable microbial host.

Optimizing the metabolic flux to channel the precursor towards the desired product.

To date, no published research has detailed the successful implementation of such a system for this compound.

Data Table:

MicroorganismPrecursorProductYield/TiterReference
No specific data is available in the scientific literature for the whole-cell bioconversion to this compound.

Enzyme Engineering for Enhanced Yields and Selectivity

Enzyme engineering involves modifying an enzyme's structure to improve its function, such as enhancing its catalytic activity, stability, or specificity for a particular substrate. mdpi.comdtu.dk This is a powerful tool in synthetic biology and biocatalysis for optimizing production pathways.

Consistent with the findings for whole-cell systems, there is no specific research documented on the engineering of enzymes for the enhanced production of this compound. The enzymes involved in the biosynthesis of the related raspberry ketone, such as benzalacetone synthase (BAS) and raspberry ketone/zingerone synthase (RZS1), have been subjects of study, but this work has focused on their activity with para-hydroxylated phenolic compounds. dtu.dk

For the synthesis of the 3-hydroxy isomer to become viable, significant enzyme engineering efforts would likely be required. These could include:

Rational Design: Using computational modeling to predict mutations that would alter the enzyme's active site to better accommodate a 3-hydroxyphenyl substrate.

Directed Evolution: Creating libraries of enzyme variants through random mutagenesis and screening them for improved activity and selectivity towards the target reaction. mdpi.com

These established enzyme engineering strategies represent a potential future avenue for developing a biocatalytic route to this compound, but as of now, this specific application has not been explored in published literature.

Data Table:

EnzymeHost OrganismEngineering StrategyImprovement in Yield/SelectivityReference
No specific data is available in the scientific literature for enzyme engineering applied to this compound synthesis.

Biosynthetic Pathway Elucidation

Investigations of Natural Occurrence and Precursors

4-(4-hydroxyphenyl)-2-butanone (B135659) is found in a variety of plants, though it is most famously associated with red raspberries (Rubus idaeus), where it is the key character-impact aroma compound. nih.gov Its concentration in raspberries is naturally very low, typically ranging from 1 to 4 mg per kilogram of fresh fruit. oup.com This low natural abundance is a primary driver for research into its biosynthetic pathway for alternative production methods. The compound has also been identified in other fruits and plants, including grapes, peaches, and rhubarb. frontiersin.orgnih.gov

The primary precursors for the raspberry ketone biosynthetic pathway are derived from the shikimate pathway. The biosynthesis begins with either L-phenylalanine or L-tyrosine . oup.comacs.org In the canonical pathway, these amino acids are converted into p-coumaric acid , which is then activated to p-coumaroyl-CoA . frontiersin.org This activated intermediate serves as a critical branch point in phenylpropanoid metabolism, standing at the crossroads of pathways leading to flavonoids, lignins, and phenylbutanones like raspberry ketone. acs.orgnih.gov The second essential precursor is malonyl-CoA , which provides the additional carbon atoms required to build the butanone side chain. frontiersin.orgbiorxiv.org

Table 1: Natural Occurrence of 4-(4-Hydroxyphenyl)-2-butanone

OrganismCommon NameTypical Concentration
Rubus idaeusRed Raspberry1-4 mg/kg of fruit oup.com
Rheum palmatumChinese RhubarbPresent frontiersin.orgnih.gov
Various fruitsGrapes, Peaches, Blackberries, CranberriesDetected frontiersin.orgnih.gov
Nidula niveotomentosaA fungusReported nih.gov

Characterization of Biosynthetic Enzymes

The conversion of precursors into raspberry ketone is catalyzed by a sequence of specific enzymes. These have been identified and characterized from various plant and microbial sources.

The biosynthetic pathway from L-phenylalanine involves four key enzymatic steps:

Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. acs.org

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid to yield p-coumaric acid. acs.orgnih.gov

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA, an ATP-dependent reaction. acs.org

Alternatively, if the pathway starts from L-tyrosine, a Tyrosine Ammonia Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid, bypassing the first two steps. biorxiv.org

From the central intermediate p-coumaroyl-CoA, two specialized enzymes complete the synthesis: 4. Benzalacetone Synthase (BAS): This is a key enzyme that determines the flow of precursors towards phenylbutanone synthesis. BAS is a type III polyketide synthase (PKS) that catalyzes the decarboxylative condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form 4-hydroxybenzalacetone (also called p-hydroxybenzalacetone). frontiersin.orgnih.govfrontiersin.org 5. Raspberry Ketone/Zingerone Synthase (RZS1) or Benzalacetone Reductase (BAR): This final enzyme is an NADPH-dependent reductase that catalyzes the reduction of the α,β-unsaturated double bond in 4-hydroxybenzalacetone to produce the final product, 4-(4-hydroxyphenyl)-2-butanone. frontiersin.orgnih.gov

Significant research has focused on the molecular and structural aspects of the key enzymes, particularly BAS and RZS1.

Benzalacetone Synthase (BAS): The gene encoding BAS was first cloned from rhubarb (Rheum palmatum). nih.gov The resulting protein has a molecular weight of approximately 42 kDa and shares significant sequence identity (60-75%) with other type III PKS enzymes, such as chalcone (B49325) synthase (CHS). nih.gov However, BAS possesses a unique activity. Structural studies and site-directed mutagenesis have revealed that specific amino acid substitutions in the active site, such as the replacement of a conserved phenylalanine in CHS with other residues, are responsible for its function of producing a diketide (the C6-C4 benzalacetone) instead of the larger triketide scaffold of chalcones. nih.govpnas.org Homology modeling suggests that BAS may use an alternative pocket to position the coumaroyl moiety for the specific condensation reaction. nih.gov A gene highly related to raspberry ketone synthesis, named RinPKS4, was later identified in Rubus idaeus. nih.gov

Raspberry Ketone/Zingerone Synthase (RZS1): This enzyme was isolated and characterized from raspberry (Rubus idaeus) fruits. nih.gov The RZS1 gene transcript levels were found to be highest in mature fruits, coinciding with the accumulation of raspberry ketone. nih.gov The enzyme shows a preference for 4-hydroxybenzalacetone as a substrate and is dependent on NADPH as a cofactor. nih.govresearchgate.net The crystal structure of RZS1 has been solved, providing insights into its substrate binding and catalytic mechanism. oup.comrcsb.org This structural information has been crucial for protein engineering efforts aimed at altering its cofactor specificity from the more expensive NADPH to the more cost-effective NADH for industrial applications. oup.com

Table 2: Key Enzymes in 4-(4-Hydroxyphenyl)-2-butanone Biosynthesis

EnzymeAbbreviationSource Organism (Example)Reaction CatalyzedCofactor
Phenylalanine Ammonia LyasePALVarious PlantsL-Phenylalanine → trans-Cinnamic acidNone
Cinnamate-4-hydroxylaseC4HVarious Plantstrans-Cinnamic acid → p-Coumaric acidNADPH
4-Coumarate-CoA Ligase4CLArabidopsis thalianap-Coumaric acid → p-Coumaroyl-CoAATP, CoA
Benzalacetone SynthaseBASRheum palmatump-Coumaroyl-CoA + Malonyl-CoA → 4-HydroxybenzalacetoneCoA
Raspberry Ketone/Zingerone SynthaseRZS1Rubus idaeus4-Hydroxybenzalacetone → 4-(4-Hydroxyphenyl)-2-butanoneNADPH nih.gov

Metabolic Engineering Strategies for Microbial Production

The high market value and low natural abundance of raspberry ketone have made it a prime target for metabolic engineering in microorganisms. nih.gov Both Escherichia coli and Saccharomyces cerevisiae (yeast) have been successfully engineered to produce the compound.

Strategies for microbial production typically involve the heterologous expression of the key biosynthetic genes, namely 4CL, BAS, and RZS1, in a microbial host. researchgate.net The precursor, p-coumaric acid, can either be supplied in the culture medium or be produced de novo from glucose by introducing the upstream pathway enzymes (PAL, C4H, or TAL). nih.govnih.gov

Several challenges in microbial production have been addressed through various engineering strategies:

Improving Precursor Supply: The availability of p-coumaroyl-CoA and especially malonyl-CoA is often a limiting factor. frontiersin.org Strategies to increase the intracellular pool of malonyl-CoA, such as overexpressing enzymes like acetyl-CoA carboxylase or downregulating competing pathways, have been shown to improve yields. nih.gov

Enzyme Fusion Proteins: To overcome diffusion limitations and channel substrates directly between enzymes, synthetic fusion proteins have been created. A fusion of 4CL and BAS has been shown to increase raspberry ketone production over fivefold in yeast compared to expressing the individual enzymes. acs.orgnih.gov

Pathway Balancing: Optimizing the expression levels of each pathway enzyme is crucial. Studies have shown that moderate expression of upstream enzymes and high expression of downstream enzymes can lead to significantly higher titers by avoiding the accumulation of toxic intermediates. researchgate.net

Host Selection and Optimization: Different microbial hosts have been used, including E. coli, S. cerevisiae, and Corynebacterium glutamicum, each with its own advantages. frontiersin.orgnih.gov

Reported production titers vary widely depending on the host, strategy, and culture conditions, ranging from a few milligrams per liter to over 90 mg/L in engineered E. coli. oup.comresearchgate.net Some cell-free enzymatic systems have demonstrated even higher conversion rates, achieving yields of 61 mg/L. oup.com

Table 3: Examples of Microbial Production of 4-(4-Hydroxyphenyl)-2-butanone

Host OrganismStrategyReported Titer (Yield)
Escherichia coliDe novo synthesis from glucose62 mg/L nih.govwalshmedicalmedia.com
Escherichia coliFed p-coumaric acid91 mg/L frontiersin.org
Saccharomyces cerevisiaeDe novo synthesis with 4CL-BAS fusion2.8 mg/L nih.govresearchgate.net
Saccharomyces cerevisiaeFed p-coumaric acid with 4CL-BAS fusion>7.5 mg/L nih.gov
Corynebacterium glutamicumFed p-coumaric acid99.8 mg/L researchgate.net
Cell-free enzyme systemFrom L-tyrosine with engineered RZS161 mg/L oup.com

Comparative Analysis of Biosynthetic Routes in Diverse Organisms

The core biosynthetic route to raspberry ketone, proceeding from p-coumaroyl-CoA via BAS and a reductase, appears conserved in plants where it has been studied, such as raspberry and rhubarb. nih.govnih.gov However, the specific enzymes and their regulation can differ. For instance, the competition between BAS and CHS for the common precursor p-coumaroyl-CoA is a critical regulatory point that determines whether metabolic flux is directed towards phenylbutanones or flavonoids. nih.gov

In contrast to the plant pathway, engineered microbial routes are synthetic constructs that often combine genes from diverse biological sources to optimize production. A typical engineered pathway might use a 4CL from Arabidopsis thaliana, a BAS from Rheum palmatum, and a reductase (RZS1) from Rubus idaeus, all expressed in an E. coli or yeast chassis. biorxiv.orgresearchgate.net

Furthermore, alternative biosynthetic routes exist in other organisms. Some fungi, like Nidula niveo-tomentosa, can synthesize raspberry ketone, potentially through a pathway that differs from the one elucidated in plants. researchgate.net Another biocatalytic approach involves the conversion of naturally available precursors like rhododendrol (B1680608) glycosides, which can be hydrolyzed and then oxidized by alcohol dehydrogenases to form raspberry ketone, representing a completely different biosynthetic logic. researchgate.net Cell-free synthetic biochemistry offers yet another route, where purified enzymes are combined in vitro, allowing for precise control over the pathway and bypassing issues of cellular toxicity and complex regulation. oup.com This approach has been used to test various combinations of enzymes from different organisms to identify the most efficient pathway. biorxiv.org

Structure Activity Relationship Studies of 4 3 Hydroxyphenyl 2 Butanone

Elucidation of Molecular Features Governing Biological Interactions

The biological interactions of 4-(3-Hydroxyphenyl)-2-butanone are governed by three primary molecular features: the phenolic hydroxyl group, the ketone functional group, and the aromatic phenyl ring. The interplay of these components dictates the compound's pharmacokinetics and pharmacodynamics.

The Phenolic Hydroxyl (-OH) Group: This group is a crucial determinant of activity. It can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues in biological targets such as enzymes and receptors. Its presence is also linked to the antioxidant properties observed in many phenolic compounds. The acidity of the phenolic proton allows for potential ionization at physiological pH, which can influence solubility and cell membrane transport.

The Phenyl Ring and Alkyl Chain: The aromatic ring provides a scaffold for hydrophobic and van der Waals interactions, as well as potential π-π stacking with aromatic residues of a target protein. The flexible ethyl linker between the phenyl ring and the ketone group allows the molecule to adopt various conformations to fit optimally into a binding pocket.

These fundamental features are common to hydroxyphenyl butanone isomers. However, the specific position of the hydroxyl group on the phenyl ring significantly modulates these interactions, leading to different biological profiles.

Molecular FeaturePotential Biological InteractionRole in Activity
Phenolic Hydroxyl Group Hydrogen bond donor/acceptor, Proton donorKey for binding specificity, antioxidant effects
Ketone Group Hydrogen bond acceptorAnchoring within binding sites
Phenyl Ring Hydrophobic interactions, π-π stackingScaffold for non-polar interactions
Alkyl Linker Conformational flexibilityAllows for optimal orientation in binding pockets

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural requirements for a specific biological effect.

While specific QSAR models for this compound are not widely reported, models have been developed for its para-isomer, Raspberry Ketone, to predict potential biological effects. researchgate.net These models typically use a range of molecular descriptors calculated from the compound's structure to build a predictive equation. The development of such models is a crucial step in modern drug discovery and computational toxicology. ulster.ac.uk

The process involves:

Data Collection: Gathering a dataset of analogous compounds with known biological activities.

Descriptor Calculation: Computing a wide array of molecular descriptors for each compound. These can be constitutional, topological, geometric, electrostatic, or quantum-chemical.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to create a mathematical relationship between the descriptors and the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability.

Computational chemistry plays a vital role in providing reliable data for these predictive models. ulster.ac.uk

Descriptor ClassExamplesInformation Encoded
Constitutional Molecular Weight, Atom CountBasic molecular composition
Topological Connectivity IndicesAtom bonding and branching
Geometric (3D) Molecular Surface Area, VolumeSize and shape of the molecule
Electrostatic Partial Charges, Dipole MomentElectronic distribution and polarity
Quantum-Chemical HOMO/LUMO energies, pKaElectronic reactivity, ionization potential

The position of the hydroxyl group on the phenyl ring is a critical factor in modulating the biological activity of hydroxyphenyl butanones. The shift from the para-position (in Raspberry Ketone) to the meta-position (in this compound) alters the molecule's electronic and physicochemical properties.

Electronic Effects: In the para-isomer, the hydroxyl group can exert a strong +M (mesomeric) effect, donating electron density directly to the ring system and the side chain via resonance. In the meta-isomer, this direct resonance conjugation with the side chain is absent. This difference in electron distribution can profoundly affect how the molecule interacts with electron-rich or electron-poor regions of a biological target.

Acidity (pKa): The electronic environment influences the acidity of the phenolic proton. The pKa of the meta-isomer is expected to differ from that of the para-isomer (pKa of Raspberry Ketone is ~9.95). acs.org This change in acidity affects the degree of ionization at a given pH, which in turn impacts solubility, membrane permeability, and the ability to form ionic bonds.

Metabolism: The location of the hydroxyl group is a primary site for Phase II metabolic reactions, such as glucuronidation and sulfation. The accessibility and reactivity of the meta-hydroxyl group may differ from the para-hydroxyl, leading to different metabolic pathways and rates of clearance.

Property4-(4-Hydroxyphenyl)-2-butanone (B135659) (para)This compound (meta)Implication of Isomerism
Hydroxyl Position Para (4-position)Meta (3-position)Alters electronic effects and steric hindrance
pKa ~9.95 acs.orgPredicted to be slightly differentAffects ionization and solubility
log D (at pH 7.4) 1.84 acs.orgPredicted to be differentInfluences membrane permeability and distribution
Dipole Moment 4.5 D ulster.ac.ukPredicted to be differentChanges overall molecular polarity and interactions

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional shape of a molecule is paramount for its interaction with biological targets. This compound is a flexible molecule due to the rotatable single bonds in its side chain.

Computational studies on the analogous Raspberry Ketone have revealed important conformational features. A scan of the dihedral angle around the bond connecting the phenyl ring to the butanone side chain identified three low-energy conformers. acs.org The most stable conformer was found to be asymmetrical, with the phenyl ring inclined at an angle of 75.9° from the plane of the butan-2-one substituent. ulster.ac.ukacs.org This non-planar, flexible structure allows the molecule to adapt its shape to fit into specific binding sites. It is highly probable that this compound exhibits similar conformational flexibility, which would be a key aspect of its biological activity.

The compound this compound itself is not chiral and does not have stereoisomers. However, if modifications to its structure were to introduce a chiral center (for example, by reduction of the ketone to an alcohol), the resulting stereochemistry would be expected to have a significant impact on biological activity. Different enantiomers or diastereomers often exhibit distinct potencies and pharmacological profiles due to the stereospecific nature of biological receptors.

ParameterFinding for 4-(4-Hydroxyphenyl)-2-butanoneRelevance for this compound
Rotatable Bonds One freely rotatable bond on the butanoyl substituent acs.orgThe meta-isomer possesses the same rotatable bond, implying similar flexibility.
Stable Conformers Three low-energy conformers identified acs.orgA similar set of low-energy conformers is expected for the meta-isomer.
Most Stable Conformation Phenyl ring inclined at 75.9° from the butan-2-one plane ulster.ac.ukThe meta-isomer likely adopts a similar non-planar stable conformation.
Stereochemistry AchiralAchiral

Mechanistic Investigations of Biological Activities

In Vitro Cellular and Molecular Mechanisms

Receptor Binding and Ligand-Protein Interactions

The molecular actions of 4-(3-Hydroxyphenyl)-2-butanone (Raspberry Ketone, RK) are linked to its ability to interact with specific cellular receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating energy homeostasis and metabolic functions. nih.gov Research indicates that RK functions as an agonist for PPAR-α. nih.govresearchgate.net This interaction is a key component of its mechanism of action, particularly in lipid metabolism.

In hepatic and brown adipose tissues, PPAR-α is a primary regulator of fatty acid oxidation. frontiersin.org By binding to and activating PPAR-α, RK can influence the transcription of a suite of genes involved in lipid catabolism. nih.govnih.gov Studies have shown that RK treatment increases the gene expression of Ppara in the liver of mice. frontiersin.org This agonistic activity initiates a cascade of events leading to the enhanced breakdown of fatty acids, which is a cornerstone of its metabolic effects. frontiersin.org

Target Protein/ReceptorType of InteractionCellular LocationImplied Biological Outcome
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) AgonistNucleus (highly expressed in liver, brown adipose tissue, heart)Activation of genes involved in fatty acid oxidation and lipid metabolism. nih.govfrontiersin.orgnih.gov
PPAR gamma coactivator 1 (PGC-1α) Coactivation InteractionNucleus (interacts with PPAR-α)Coactivates enzymes involved in mitochondrial fatty acid oxidation. frontiersin.org

Cellular Signaling Pathway Modulation

RK has been shown to modulate several key cellular signaling pathways, primarily those related to inflammation and metabolism. One of the prominent pathways influenced by RK is the nuclear factor-kappa B (NF-κB) signaling cascade. mdpi.comnih.gov In various experimental models, RK has demonstrated an ability to inhibit the NF-κB pathway. mdpi.com For instance, it has been reported to suppress the phosphorylation and subsequent degradation of IκB-α, the inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and the transcription of pro-inflammatory genes. nih.gov

Furthermore, RK has been observed to suppress the Toll-like receptor 4 (TLR-4)/NF-κB signaling pathway in the context of the gut-brain axis, alleviating neuroinflammation in mice. nih.govresearchgate.net This suggests a broader anti-inflammatory role mediated through the modulation of this critical pathway. While the structural similarity of RK to other phenolic compounds suggests potential interactions with pathways like PI3K/Akt or MAPK, direct evidence for RK's modulation of these specific pathways is less established and often inferred from studies on related compounds like those found in black raspberries. researchgate.net

Enzyme Inhibition and Activation Dynamics

The biological activity of RK is significantly characterized by its influence on the dynamics of various enzymes, particularly those involved in antioxidant defense and lipid metabolism.

Activation of Lipolytic Enzymes: RK promotes lipolysis by activating enzymes that catabolize triglycerides. Studies using 3T3-L1 adipocytes have shown that RK increases the expression of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). researchgate.net In vivo studies have confirmed that RK enhances norepinephrine-induced lipolysis, which is associated with the translocation of HSL from the cytosol to lipid droplets in adipocytes. nih.gov

Modulation of Other Metabolic Enzymes: Research indicates RK can alter the expression of genes for enzymes involved in fatty acid oxidation, such as carnitine palmitoyltransferase (CPT). researchgate.net Conversely, it has been shown to reduce the expression of enzymes central to lipogenesis, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). researchgate.netnih.govacs.org

EnzymeActionBiological PathwayExperimental Model
Superoxide Dismutase (SOD) Activation/UpregulationAntioxidant DefenseIn vitro & In vivo (rats) nih.govnih.gov
Catalase (CAT) Activation/UpregulationAntioxidant DefenseIn vitro & In vivo (rats) nih.govnih.gov
Hormone-Sensitive Lipase (HSL) Activation/UpregulationLipolysis3T3-L1 adipocytes, Rat epididymal fat cells researchgate.netnih.gov
Adipose Triglyceride Lipase (ATGL) UpregulationLipolysis3T3-L1 adipocytes researchgate.net
Fatty Acid Synthase (FAS) DownregulationLipogenesis3T3-L1 adipocytes acs.org
Acetyl-CoA Carboxylase (ACC) DownregulationLipogenesisInguinal White Adipose Tissue (Mice) nih.gov

In Vivo Model System Studies (Non-Human)

Effects on Metabolic Regulation in Animal Models

Studies in rodent models consistently demonstrate that RK can prevent and improve conditions associated with metabolic dysregulation, such as obesity and non-alcoholic fatty liver disease (NAFLD). nih.gov In mice and rats fed a high-fat diet, administration of RK has been shown to prevent elevations in body weight and reduce the mass of visceral adipose tissue. frontiersin.orgnih.gov

One key mechanism is the improvement of hepatic steatosis. RK administration in high-fat diet-fed rats was found to decrease hepatic triacylglycerol content. nih.gov This was associated with a reduction in fat deposition in liver cells and an adjustment of fatty acid metabolism, partly through the increased expression of PPAR-α receptors. nih.gov Furthermore, RK treatment helped to improve leptin resistance and reduce the release of the inflammatory cytokine TNF-α. nih.gov In high-fat diet-fed mice, chronic oral administration of RK resulted in less body weight gain and reduced fat mass compared to vehicle-treated controls. frontiersin.org

Animal ModelDietKey Findings on Metabolic Regulation
Mice High-Fat Diet (10 weeks)Prevented diet-induced elevations in body weight and visceral adipose tissue weight. nih.gov
Mice High-Fat Diet (11 weeks)Resulted in less body weight gain and reduced fat mass; increased hepatic Ppara gene expression. frontiersin.org
Rats High-Fat Diet (4 weeks)Decreased lipids and free fatty acids in serum and hepatic tissue; improved leptin resistance; reduced TNF-α release. nih.gov
Mice High-Fat Diet (5 weeks)Reduced food intake and body weight; decreased inguinal fat mass and hepatic steatosis. rsc.org

Influence on Adipogenesis and Lipolysis Pathways

RK exerts a dual influence on adipose tissue by concurrently inhibiting adipogenesis (the formation of fat cells) and promoting lipolysis (the breakdown of stored fat).

In vitro studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, show that RK suppresses differentiation into mature adipocytes. frontiersin.orgnih.gov This anti-adipogenic effect is mediated by the downregulation of key transcription factors that govern this process, including CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferation-activated receptor γ (PPARγ). acs.orgnih.gov By inhibiting the expression of these master regulators, RK effectively halts the adipogenic program, leading to reduced lipid accumulation in the cells. acs.orgnih.gov Consequently, the expression of downstream lipogenic genes like fatty acid-binding protein 4 (FABP4) and fatty acid synthase (FAS) is also significantly reduced. acs.orgnih.gov

Concurrently, RK stimulates lipolytic pathways. As previously mentioned, it increases norepinephrine-induced lipolysis in white adipocytes. nih.gov This is achieved by upregulating the expression of critical lipolytic enzymes such as HSL and ATGL, which are responsible for the hydrolysis of stored triglycerides into free fatty acids and glycerol. researchgate.netnih.gov This increased breakdown of fat, combined with an observed increase in fatty acid oxidation, contributes to the reduction of fat stores. nih.gov

PathwayKey Molecular TargetsObserved Effect of RKExperimental Model
Adipogenesis PPARγ, C/EBPαDownregulation of expression3T3-L1 preadipocytes acs.orgnih.gov
FABP4, FASDownregulation of expression3T3-L1 preadipocytes acs.orgnih.gov
Lipolysis Hormone-Sensitive Lipase (HSL)Increased expression and translocation3T3-L1 adipocytes, Rat epididymal fat cells researchgate.netnih.gov
Adipose Triglyceride Lipase (ATGL)Increased expression3T3-L1 adipocytes researchgate.net
Fatty Acid Oxidation Carnitine Palmitoyltransferase (CPT)Increased expression3T3-L1 adipocytes researchgate.net

Antioxidative and Anti-inflammatory Mechanisms

There is no available scientific literature detailing the antioxidative and anti-inflammatory mechanisms of this compound. Research has not been published that investigates its capacity to scavenge free radicals, modulate the activity of antioxidant enzymes, or influence inflammatory pathways such as those mediated by cytokines, cyclooxygenases, or lipoxygenases.

Investigation of Other Specific Biological Responses in Animal Models

No in vivo studies in animal models have been published that specifically investigate the biological responses to this compound. Consequently, there are no research findings or data to present regarding its effects on any physiological or pathological processes in animal models.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 4-(4-hydroxyphenyl)-2-butanone (B135659), enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used method for the determination of 4-(4-hydroxyphenyl)-2-butanone. Development of a robust HPLC method involves careful optimization of several parameters to achieve the desired sensitivity, selectivity, and accuracy.

Reverse-phase (RP) HPLC is a common approach for the analysis of this compound. sielc.com A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com For mass spectrometry (MS) compatibility, volatile modifiers such as formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Method validation is a critical aspect of HPLC development. A developed HPLC-DAD (Diode-Array Detection) method for quantifying raspberry ketone in food supplements demonstrated good linearity across a concentration range of 0.1 to 2.0 mg/L, with a regression coefficient (R²) of 0.9999. hmdb.ca The precision of the method was confirmed with relative standard deviation (RSD%) values below 1.2%, and the accuracy was established with an average recovery of 101%. hmdb.ca

To enhance sensitivity, especially for trace-level detection in complex samples like cosmetics, pre-column derivatization with fluorescent-labeling reagents can be employed. One such method uses 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), which reacts with the carbonyl group of raspberry ketone. nih.gov The resulting fluorescent derivative can be detected with high sensitivity. Another improved method utilizes 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) as the derivatizing agent, allowing for derivatization at room temperature in just 3 minutes. sielc.com

Below is a table summarizing various HPLC methods developed for the analysis of 4-(4-hydroxyphenyl)-2-butanone.

Parameter Method 1 Method 2 (NBD-H Derivatization) nih.govMethod 3 (DBD-COCl Derivatization) sielc.com
Column Symmetry C18Reversed-phase ODSReversed-phase ODS
Mobile Phase Methanol/WaterNot specifiedNot specified
Detection Tandem Mass Spectrometry (MS/MS)Fluorescence (Ex: 470 nm, Em: 550 nm)Fluorescence (Ex: 440 nm, Em: 543 nm)
Linear Range Not specified0.2 to 10 µg/mL0.05 to 2.5 µg/mL
Limit of Detection (LOD) 1.0 µg/kg0.018 µg/mL0.01 µg/mL
Correlation Coefficient (r²) Not specified0.99800.9988

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-(4-hydroxyphenyl)-2-butanone. analytice.comgoogle.com GC-MS combines the separation capabilities of GC with the identification power of MS. analytice.com

In GC analysis, the compound is volatilized and separated in a capillary column. The retention time is used for identification, and the peak area for quantification. The selectivity of GC analysis for raspberry ketone has been reported to be greater than 75%, with some methods achieving up to 81%. google.com For air analysis, a common method involves trapping the compound on a charcoal tube, followed by thermal desorption and GC-MS analysis, with a limit of quantification estimated at approximately 0.1 µg per medium. analytice.com

The combination of GC with MS provides detailed structural information based on the mass fragmentation pattern of the analyte, confirming its identity. nist.gov GC-MS has been utilized to analyze the chemical constituents of various natural products and to detect the presence of raspberry ketone. sigmaaldrich.com A multi-analytical approach combining GC-MS and LC-MS has been developed to assess the authenticity and quality of raspberry ketone supplements, allowing for the comprehensive characterization of their composition. massbank.eu

Planar Chromatography Applications

Planar chromatography, primarily in the form of Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), offers a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of phenolic compounds, including 4-(4-hydroxyphenyl)-2-butanone. nist.gov

TLC is widely used for the initial screening of samples, assessing the purity of compounds, and monitoring the progress of chemical reactions. youtube.com For the analysis of phenolic compounds, silica (B1680970) gel plates are commonly used as the stationary phase. youtube.com The choice of the mobile phase is critical for achieving good separation. A mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 2:8 v/v) has been used as a mobile phase, with anisaldehyde serving as a derivatizing agent for visualization. hmdb.ca

HPTLC, an advanced form of TLC, provides improved resolution, sensitivity, and quantification capabilities. HPTLC has been successfully applied to analyze food supplements to verify the content of raspberry ketone against label claims. hmdb.ca This technique can create a chemical "fingerprint" of a sample, which is useful for authenticity studies. hmdb.ca For complex mixtures, two-dimensional (2D) TLC can be employed to enhance separation by using two different mobile phases in perpendicular directions. nih.gov

Mass Spectrometry for Structural Characterization and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of 4-(4-hydroxyphenyl)-2-butanone and its metabolites. It is often coupled with chromatographic techniques like LC or GC for enhanced analytical performance.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the structural characterization of compounds and for profiling metabolites in biological samples. thegoodscentscompany.com An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the targeted analysis of raspberry ketone and its 25 associated metabolites in mouse plasma and brain. thegoodscentscompany.com

In MS/MS, a precursor ion (e.g., the molecular ion of raspberry ketone) is selected, fragmented, and the resulting product ions are analyzed. This process provides a unique fragmentation pattern that serves as a structural fingerprint of the molecule. For 4-(4-hydroxyphenyl)-2-butanone, ion trap MS analysis under positive polarity shows a predominant peak at m/z 107, which is a major fragment, while the protonated parent ion [M+H]⁺ is observed at m/z 165. ulster.ac.uk

The developed UHPLC-MS/MS method for metabolite analysis was validated for accuracy, matrix effect, recovery, and processing efficiency, with most values falling within the 80-120% range and a precision error below 5%. thegoodscentscompany.com The limit of quantification for the metabolites was in the range of 0.4 to 6.0 ng/mL. thegoodscentscompany.com This high sensitivity is crucial for studying the metabolic fate of the compound in biological systems.

The table below shows the key mass transitions for 4-(4-hydroxyphenyl)-2-butanone in a positive ion mode.

Parameter Value
Precursor Ion [M+H]⁺ (m/z) 165
Primary Product Ion (m/z) 107
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive

Isotope Labeling and Detection Strategies

Isotope labeling studies are instrumental in elucidating the biosynthetic pathways and metabolic transformations of 4-(4-hydroxyphenyl)-2-butanone. In these studies, stable isotopes, such as ¹³C, are incorporated into the molecule, and their journey through a biological system is traced using mass spectrometry.

A study on the biosynthesis of raspberry ketone in the basidiomycete Nidula niveo-tomentosa utilized ¹³C-labeled L-phenylalanine and [1-¹³C]glucose. sigmaaldrich.com The labeled transformation products were then detected by GC-MS, which can differentiate between the labeled and unlabeled molecules based on their mass-to-charge ratio. This approach allows for the unambiguous identification of precursors and intermediates in the biosynthetic pathway.

Similarly, isotope labeling can be used to study the metabolic fate of raspberry ketone in vivo. By administering a labeled version of the compound, researchers can track its absorption, distribution, metabolism, and excretion, and identify the resulting metabolites with high confidence. The analysis of the isotopic patterns in the mass spectra of the metabolites provides direct evidence of their origin from the administered labeled compound. Computational studies have also been used to analyze the reactivity of raspberry ketone, which is consistent with its observed metabolite profile in mammals, such as the reduction of the carbonyl group to a secondary alcohol.

Spectroscopic Characterization Techniques

The structural elucidation of 4-(3-Hydroxyphenyl)-2-butanone relies on a combination of spectroscopic techniques. While specific experimental data for the meta-isomer is not extensively available in public-domain literature, its spectral characteristics can be predicted based on the well-documented data of its para-isomer, 4-(4-hydroxyphenyl)-2-butanone, and the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern of the aromatic ring and the structure of the butanone side chain. The aromatic region would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring, distinguishing it from the two distinct doublets seen in the para-isomer. The methylene (B1212753) protons adjacent to the aromatic ring and the carbonyl group would likely appear as two distinct triplets. The methyl protons of the acetyl group would be a singlet, typically in the range of 2.1-2.3 ppm. The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would confirm the presence of ten distinct carbon environments. The carbonyl carbon would be readily identifiable by its characteristic downfield shift (around 208-210 ppm). Four signals would be expected in the aromatic region, with their chemical shifts indicating the meta-substitution. The remaining signals would correspond to the methyl and two methylene carbons of the butanone chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. A sharp, strong absorption peak at approximately 1715 cm⁻¹ would be indicative of the C=O stretching of the ketone. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring could also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 164. A prominent fragment would be expected at m/z 107, corresponding to the hydroxytropylium ion, which is characteristic of hydroxyphenyl alkyl compounds. Another significant fragment would likely be observed at m/z 43, representing the acetyl cation [CH₃CO]⁺. The fragmentation pattern would be instrumental in confirming the connectivity of the molecule.

Spectroscopic Technique Expected Key Features for this compound
¹H NMR Complex multiplet for aromatic protons (meta-substitution), two triplets for methylene protons, singlet for methyl protons, broad singlet for hydroxyl proton.
¹³C NMR Signal for carbonyl carbon (~208-210 ppm), four signals in the aromatic region, signals for methyl and methylene carbons.
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), strong C=O stretch (~1715 cm⁻¹), aromatic C-H and C=C absorptions.
Mass Spectrometry Molecular ion peak at m/z 164, characteristic fragment at m/z 107 (hydroxytropylium ion), fragment at m/z 43 ([CH₃CO]⁺).

Derivatization Strategies for Enhanced Detection

To improve the volatility, thermal stability, and chromatographic behavior of this compound, as well as to enhance its detectability, various derivatization strategies can be employed. These methods target the active hydrogen of the phenolic hydroxyl group and the carbonyl group.

For Gas Chromatography (GC) Analysis: Derivatization is often essential for the successful analysis of polar compounds like phenolic ketones by GC. nih.gov

Silylation: This is a common derivatization technique for compounds containing active hydrogens. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and resolution. nih.gov

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be used to derivatize the hydroxyl group. The resulting esters are more volatile and can be detected with high sensitivity using an electron capture detector (ECD).

Oximation: The ketone functional group can be derivatized using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comresearchgate.net This reaction forms an oxime derivative, which is more thermally stable and exhibits excellent sensitivity with ECD. sigmaaldrich.com This derivatization specifically targets the carbonyl group. sigmaaldrich.com A two-step derivatization involving oximation followed by silylation can be employed to derivatize both functional groups. nih.gov

GC Derivatization Reagent Target Functional Group(s) Advantages
BSTFA, MSTFA Phenolic -OHIncreases volatility, improves peak shape. nih.gov
TFAA, PFPA Phenolic -OHIncreases volatility, allows for sensitive ECD detection.
PFBHA Ketone C=OIncreases thermal stability, high sensitivity with ECD. sigmaaldrich.comresearchgate.net

For High-Performance Liquid Chromatography (HPLC) Analysis: Derivatization in HPLC is primarily used to enhance the detectability of the analyte, especially for fluorescence or UV-Vis detection.

Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the phenolic hydroxyl group to produce a highly fluorescent derivative. oup.comdphen1.com This allows for very sensitive detection using a fluorescence detector. oup.com The reaction is typically carried out in a basic medium. dphen1.com

Benzoylation: The phenolic hydroxyl group can be derivatized with benzoyl chloride to form a benzoyl ester. This derivative has a strong UV absorbance, which enhances its detection by a UV-Vis detector.

Fluorescamine and o-Phthalaldehyde (OPA): While primarily used for primary amines, certain reagents can be adapted for the derivatization of other functional groups under specific conditions to introduce a fluorophore.

HPLC Derivatization Reagent Target Functional Group Detection Method Advantage
Dansyl Chloride Phenolic -OHFluorescenceHigh sensitivity. oup.comdphen1.com
Benzoyl Chloride Phenolic -OHUV-VisEnhanced UV absorbance.

Computational Chemistry and Molecular Modeling

Theoretical Studies of Molecular Structure and Reactivity

Theoretical studies are fundamental to understanding the three-dimensional arrangement of atoms in 4-(3-Hydroxyphenyl)-2-butanone and how this structure influences its chemical behavior. These studies typically begin with geometry optimization, where computational methods are used to find the most stable conformation (the lowest energy state) of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, this involves a conformational analysis to identify various low-energy structures.

The reactivity of the molecule is dictated by its functional groups: a phenolic hydroxyl group and a ketone carbonyl group. Theoretical studies can map the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The hydroxyl group on the phenyl ring is a key site for hydrogen bonding and potential antioxidant activity, while the carbonyl group is a site for nucleophilic attack. Reactivity indices, derived from conceptual density functional theory (DFT), can be calculated to predict the most likely sites for chemical reactions.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly using DFT, are employed to investigate the electronic properties of a molecule. These calculations provide detailed information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Another important electronic property is the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is valuable for predicting how the molecule will interact with other molecules, identifying regions that are likely to engage in electrostatic interactions, including hydrogen bonding.

Electronic PropertyDescriptionCalculated Value for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Not Available in Published Literature
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Not Available in Published Literature
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.Not Available in Published Literature
Dipole MomentA measure of the net molecular polarity.Not Available in Published Literature

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates. For this compound, docking simulations could be performed to explore its potential interactions with biological targets, such as enzymes or cellular receptors. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing a detailed view of the conformational changes and the dynamics of the interactions, such as hydrogen bonds, that hold the complex together. Such simulations would offer insights into whether this compound could act as a stable inhibitor or modulator of a specific protein target.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various types of spectra, which can be compared with experimental results to confirm a molecule's structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms within the this compound structure.

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. These calculations help in assigning experimental IR absorption bands to specific vibrational modes, such as the characteristic C=O stretch of the ketone and the O-H stretch of the phenol (B47542) group.

While experimental spectra are the gold standard, theoretical predictions are a powerful tool for structural elucidation and confirmation.

Thermodynamic Property Calculations and Theoretical Predictions

Theoretical calculations can accurately predict key thermodynamic properties of molecules. These parameters are essential for understanding the stability and behavior of a compound under various conditions. Using statistical mechanics combined with quantum chemical calculations, it is possible to determine properties such as:

Enthalpy of Formation (ΔfH°): The change in enthalpy during the formation of one mole of the substance from its constituent elements.

Gibbs Free Energy of Formation (ΔfG°): A measure of the thermodynamic potential of a compound, indicating the spontaneity of its formation.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Entropy (S°): A measure of the randomness or disorder of the molecules.

For this compound, these calculations would provide a comprehensive thermodynamic profile, useful for predicting its stability and behavior in chemical reactions and physical processes.

Thermodynamic PropertyDescriptionPredicted Value for this compound
Standard Molar Enthalpy of Formation (gas)The heat change when one mole of a compound is formed from its elements in their standard states.Not Available in Published Literature
Standard Molar Gibbs Free Energy of FormationThe free energy change that accompanies the formation of one mole of a substance from its elements.Not Available in Published Literature
Molar EntropyThe entropy content of one mole of a substance under standard conditions.Not Available in Published Literature
Molar Heat Capacity (Cp)The heat required to raise the temperature of one mole of a substance by one degree Kelvin.Not Available in Published Literature

Metabolism and Biotransformation Studies Non Human

Identification of Metabolic Pathways in Model Organisms

Studies in rats, guinea pigs, and rabbits have revealed that 4-(3-Hydroxyphenyl)-2-butanone undergoes extensive metabolism following oral administration. The principal metabolic pathways identified across these species include:

Ketone Reduction: The carbonyl group of the butanone side chain is readily reduced to a secondary alcohol, forming the corresponding carbinol, 4-(3-hydroxyphenyl)-2-butanol. This is a major metabolic route, with the extent of reduction varying among species.

Conjugation: The phenolic hydroxyl group of the parent compound and its metabolites undergoes extensive phase II conjugation. The two primary conjugation reactions are glucuronidation, forming glucuronide conjugates, and sulfation, forming sulfate (B86663) conjugates. These reactions significantly increase the water solubility of the compounds, facilitating their excretion.

Oxidative Metabolism: Minor but significant oxidative pathways also contribute to the biotransformation of this compound. These include:

Ring Hydroxylation: Introduction of a second hydroxyl group onto the aromatic ring.

Side-Chain Oxidation: Oxidation of the butanone side chain, leading to the formation of diol derivatives. Subsequent cleavage of these diols can result in smaller phenolic acid derivatives.

Characterization of Metabolites and Biotransformation Products

The biotransformation of this compound results in a variety of metabolites, the most prominent of which are its reduced and conjugated forms.

The primary metabolite formed via ketone reduction is 4-(3-hydroxyphenyl)-2-butanol , also referred to as raspberry alcohol. This carbinol, along with the unchanged parent compound, are the main substrates for subsequent conjugation reactions. Consequently, the major urinary metabolites are the glucuronide and sulfate conjugates of both this compound and 4-(3-hydroxyphenyl)-2-butanol. nih.govnih.gov

Oxidative metabolism gives rise to several minor metabolites. Ring hydroxylation can occur, leading to the formation of catechol derivatives. Side-chain oxidation produces 1,2- and 2,3-diol derivatives. It has been proposed that the cleavage of these diols can lead to the formation of C6-C3 and C6-C2 phenolic derivatives. nih.gov In mice, a targeted analysis identified 25 associated metabolites, highlighting the complexity of its biotransformation. nih.gov

The following table summarizes the major metabolites identified in non-human species.

Metabolite ClassSpecific Metabolites
Parent Compound This compound
Reduction Product 4-(3-Hydroxyphenyl)-2-butanol (Raspberry Alcohol)
Conjugation Products This compound glucuronidethis compound sulfate4-(3-Hydroxyphenyl)-2-butanol glucuronide4-(3-Hydroxyphenyl)-2-butanol sulfate
Oxidative Products Ring-hydroxylated derivativesSide-chain diol derivativesPhenolic acid derivatives (from side-chain cleavage)

Enzymology of Metabolic Transformations

The metabolic conversion of this compound is catalyzed by several enzyme systems.

The reduction of the ketone group to a carbinol is primarily carried out by carbonyl reductases . These enzymes are part of the short-chain dehydrogenase/reductase (SDR) superfamily and are found in various tissues. While the specific isoforms involved in the metabolism of this compound have not been fully elucidated in these animal models, the extensive formation of raspberry alcohol points to a significant role for this enzyme class.

The conjugation reactions are mediated by phase II enzymes. UDP-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of the phenolic hydroxyl group. Different UGT isoforms exhibit varying substrate specificities, and the specific isoforms involved in raspberry ketone glucuronidation in rats, guinea pigs, and rabbits are yet to be definitively identified. Similarly, sulfotransferases (SULTs) catalyze the sulfation of the phenolic group. In rabbits, a SULT1A subfamily isoform has been identified and shown to be expressed in the liver and gastrointestinal tract, suggesting its potential involvement in the metabolism of phenolic compounds.

The oxidative metabolism of this compound is likely mediated by the cytochrome P450 (CYP) superfamily of enzymes. While studies on raspberry ketone's direct interaction with specific CYP isoforms are limited, research on structurally similar compounds suggests that various CYP enzymes could be involved in the ring and side-chain hydroxylation reactions.

Furthermore, enzymes from the gut microbiota may also play a role in the metabolism of this compound, particularly in the initial reductive and hydrolytic transformations.

In Vitro and In Vivo Metabolic Fate Investigations in Non-Human Biological Systems

Both in vitro and in vivo studies have been conducted to elucidate the metabolic fate of this compound in non-human models.

In Vivo Studies:

In vivo studies in rats, guinea pigs, and rabbits have demonstrated rapid absorption of this compound from the gastrointestinal tract following oral administration. nih.govnih.gov The majority of the administered dose is excreted in the urine within 24 hours, primarily as metabolites. nih.govnih.gov The extent of ketone reduction to the corresponding carbinol was found to be greatest in rabbits. nih.gov In mice, the compound and its metabolites were found to be bioavailable in both plasma and the brain. nih.govmdpi.com

The following table provides a summary of the urinary excretion of metabolites in different species after oral administration of this compound.

SpeciesTotal Urinary Excretion (% of dose in 24h)Major Urinary Metabolites
Rat ~90%Glucuronide and sulfate conjugates of the parent compound and its carbinol derivative.
Guinea Pig ~90%Glucuronide and sulfate conjugates of the parent compound and its carbinol derivative.
Rabbit ~90%Primarily glucuronide and sulfate conjugates of the carbinol derivative (extensive ketone reduction).

In Vitro Studies:

Future Research Directions and Applications

Exploration of Undiscovered Biological Activities

The biological profile of 4-(3-Hydroxyphenyl)-2-butanone is currently uncharacterized, presenting a significant opportunity for investigation. Research into its pharmacological potential could unveil novel therapeutic applications. The structural similarity to other phenolic compounds suggests several promising avenues for exploration.

Future studies could focus on:

Metabolic and Endocrine Effects: Given the interest in its para-isomer's influence on lipid metabolism, a thorough investigation into the meta-isomer's effects on adipocytes, lipolysis, and related signaling pathways is warranted. mdpi.com Its interaction with nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors) could be a key area of study.

Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their ability to scavenge free radicals and modulate inflammatory responses. The specific positioning of the hydroxyl group on the phenyl ring could influence its antioxidant capacity and interaction with inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Neurological Activity: The general structure of a phenol (B47542) connected to a short alkyl chain is present in various neuroactive compounds. Screening for activity at CNS receptors, such as opioid or cannabinoid receptors, or for effects on neurotransmitter reuptake could reveal unexpected neuropharmacological properties.

Antimicrobial and Antifungal Activity: Analogs such as Ethylzingerone, which share the core hydroxyphenyl butanone structure, have demonstrated antimicrobial properties. nih.gov This suggests that this compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

Table 1: Proposed Areas for Biological Activity Screening
Research AreaTarget/PathwayRationalePotential Application
Metabolic DiseaseAdipocyte Differentiation, PPARγ, AMPKStructural similarity to 4-(4-hydroxyphenyl)-2-butanone (B135659), a known metabolic modulator. mdpi.comObesity, Type 2 Diabetes
InflammationCOX-1/COX-2 Enzymes, NF-κB PathwayThe phenolic moiety is a common feature in anti-inflammatory compounds.Anti-inflammatory Therapeutics
NeuropharmacologyOpioid Receptors, Monoamine TransportersThe 3-hydroxyphenyl group is a key pharmacophore in many centrally-acting drugs. researchgate.netAnalgesics, Antidepressants
Infectious DiseaseBacterial and Fungal Cell ViabilityRelated phenolic ketones exhibit antimicrobial properties. nih.govNovel Antimicrobial Agents

Development of Novel Synthetic Routes

While classical methods like the Friedel-Crafts alkylation of resorcinol (B1680541) (1,3-dihydroxybenzene) or acylation could theoretically produce this compound, these often suffer from issues with regioselectivity and yield. Future research should focus on developing more efficient, selective, and scalable synthetic strategies.

Potential novel routes include:

Catalyst-Controlled Regioselective Synthesis: Employing advanced catalysts, such as modified zeolites or solid acid catalysts, could improve the selectivity of Friedel-Crafts type reactions using 3-hydroxyphenol as a starting material to favor substitution at the desired position. google.com

Multi-step Synthesis via Grignard or Wittig Reactions: A more controlled approach could involve a multi-step synthesis starting from 3-hydroxybenzaldehyde (B18108) or a related derivative. This would allow for the precise construction of the butanone side chain, avoiding isomeric impurities.

Continuous Flow Synthesis: Translating a developed batch synthesis to a continuous flow process could offer significant advantages in terms of safety, scalability, and reaction efficiency, similar to strategies developed for related 4-aryl-2-butanones.

Advanced Analytical Techniques for Complex Matrices

To study the biological activity and potential environmental fate of this compound, robust analytical methods are essential. Future work must focus on developing techniques capable of detecting and quantifying this specific isomer in complex matrices like plasma, tissue, or environmental samples.

Key areas for development include:

Isomer-Specific Chromatography: The primary challenge is the separation from its more common isomers (ortho- and para-). High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods using advanced stationary phases will be required. sielc.com

Mass Spectrometry-Based Detection: Coupling chromatographic separation with tandem mass spectrometry (MS/MS) would provide the necessary sensitivity and selectivity for quantification at low concentrations. Developing a specific Multiple Reaction Monitoring (MRM) method would be a critical step.

Certified Reference Materials: The synthesis of a high-purity certified reference material is a prerequisite for accurate quantification in any analytical method. sigmaaldrich.com This would enable the validation of methods according to international standards.

Design of Analogs with Improved Biological Profiles

Should initial screenings reveal promising biological activity, the structure of this compound provides a versatile scaffold for the design of analogs with enhanced properties. Medicinal chemistry campaigns could systematically modify the molecule to optimize potency, selectivity, and pharmacokinetic profiles.

Table 2: Strategies for Analog Design
Modification SiteProposed ChangeDesign RationalePotential Outcome
Phenolic Hydroxyl GroupConversion to ether or esterProdrug strategy to improve bioavailability or duration of action.Enhanced pharmacokinetic profile.
Aromatic RingIntroduction of additional substituents (e.g., halogens, alkyl groups)Modulate lipophilicity and electronic properties to enhance receptor binding. researchgate.netIncreased potency or selectivity.
Butanone Side ChainChain extension/shortening, introduction of rigidity (e.g., cyclopropyl (B3062369) group)Probe the spatial requirements of the biological target.Improved binding affinity.
Ketone Carbonyl GroupReduction to alcohol, conversion to oxime or other derivativesAlter hydrogen bonding capacity and metabolic stability.Modified biological activity and metabolism.

Role in Advanced Materials Science or Industrial Processes

Beyond pharmacology, the bifunctional nature of this compound (containing both a phenol and a ketone group) makes it a candidate for applications in materials science and as an intermediate in industrial chemistry. starrychems.com

Polymer Chemistry: The phenolic hydroxyl group can be used for polymerization reactions. It could serve as a monomer or co-monomer in the synthesis of specialty polymers such as:

Phenolic Resins: Reacting with aldehydes like formaldehyde (B43269) to create thermosetting resins with potentially unique properties conferred by the butanone side chain. chempoint.com

Polyesters and Polycarbonates: The hydroxyl group can react with diacids or phosgene (B1210022) derivatives to form polymers with tailored thermal and mechanical properties.

Specialty Chemical Intermediate: The ketone functionality can be a handle for further chemical transformations, allowing the molecule to serve as a building block for more complex chemical structures used in the synthesis of dyes, agricultural chemicals, or other active compounds. batongchemical.com

Q & A

Q. How can the molecular structure of 4-(3-Hydroxyphenyl)-2-butanone be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Use 1^1H and 13^{13}C NMR to identify the hydroxyl (δ ~5.5–6.5 ppm, broad singlet) and ketone groups (δ ~210 ppm for carbonyl carbon). Aromatic protons in the 3-hydroxyphenyl group will show splitting patterns characteristic of meta-substitution .
    • IR : Confirm the presence of hydroxyl (-OH stretch ~3200–3600 cm1^{-1}) and ketone (C=O stretch ~1700–1750 cm1^{-1}) functional groups .
    • Mass Spectrometry (MS) : The molecular ion peak (M+^+) should align with the molecular formula C10H12O2C_{10}H_{12}O_2 (exact mass: 164.0837 g/mol). Fragmentation patterns can distinguish between positional isomers (e.g., 3- vs. 4-hydroxyphenyl) .

Q. What synthetic routes are applicable for preparing 4-aryl-2-butanones, and how can they be optimized for this compound?

Methodological Answer:

  • Condensation Reactions : Adapt methods used for 4-phenyl-2-butanone (benzylacetone), such as condensation of benzyl chloride derivatives with acetone, followed by hydrolysis and decarboxylation. For the 3-hydroxyphenyl variant, protect the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during synthesis .
  • Enzymatic Approaches : Transaminase-catalyzed reactions have been reported for 4-phenyl-2-butanone. Optimize enzyme selection (e.g., ω-transaminases) and reaction conditions (pH, temperature, co-solvents) to enhance stereoselectivity and yield for the 3-hydroxyphenyl derivative .

Advanced Research Questions

Q. How can researchers address low yields in catalytic reductions during the synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization : Test palladium-on-carbon (Pd/C) or Raney nickel under varying hydrogen pressures. For nitro-group reductions (e.g., in intermediates like 4-(3-nitrophenyl)-2-butanone), use selective catalysts to avoid over-reduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve substrate solubility, while acidic conditions (e.g., acetic acid) can stabilize intermediates. Monitor reaction progress via TLC or HPLC .
  • Byproduct Analysis : Characterize side products (e.g., via GC-MS) to identify competing pathways, such as hydroxyl group oxidation or ketone reduction .

Q. How should researchers resolve contradictions in reported reaction kinetics for transaminase-catalyzed synthesis of 4-aryl-2-butanones?

Methodological Answer:

  • Substrate-Specific Reactivity : Studies show that 4-phenyl-2-butanone exhibits higher reactivity than acetophenone in transaminase systems due to steric and electronic differences. For the 3-hydroxyphenyl analog, perform Michaelis-Menten kinetics to determine KmK_m and VmaxV_{max} under standardized conditions (pH 7.5, 30°C) .
  • Enzyme Engineering : Use directed evolution or rational design to improve enzyme affinity for the 3-hydroxyphenyl substrate. Screen mutant libraries via high-throughput assays .

Q. What strategies mitigate data discrepancies in stereoselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify enantiomeric excess (ee) .
  • Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and rationalize stereochemical outcomes. Compare with experimental data to validate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.